molecular formula C8H8BrFN2 B13604065 2-(2-Bromo-4-fluorophenyl)acetimidamide

2-(2-Bromo-4-fluorophenyl)acetimidamide

Cat. No.: B13604065
M. Wt: 231.06 g/mol
InChI Key: BBVLBFBQYBXLJS-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)acetimidamide is a chemical compound for research and development purposes. It is part of the bromo-fluorophenyl family of compounds, which are frequently utilized as key intermediates in organic synthesis . Similar compounds in this class are commonly employed in the synthesis of pharmaceuticals and other complex organic molecules . Researchers value these compounds for their potential in constructing more advanced chemical structures. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Proper storage in a cool, ventilated area is recommended to maintain the integrity of the material .

Properties

Molecular Formula

C8H8BrFN2

Molecular Weight

231.06 g/mol

IUPAC Name

2-(2-bromo-4-fluorophenyl)ethanimidamide

InChI

InChI=1S/C8H8BrFN2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H3,11,12)

InChI Key

BBVLBFBQYBXLJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)Br)CC(=N)N

Origin of Product

United States

Advanced Synthetic Methodologies for the Preparation of 2 2 Bromo 4 Fluorophenyl Acetimidamide

Exploration of Established Synthetic Routes to Arylacetimidamides from Precursor Molecules

Traditional synthetic routes to arylacetimidamides have been well-established, primarily relying on the transformation of precursor molecules like nitriles and carboxylic acid derivatives. These methods, while effective, often require harsh conditions or multi-step procedures.

Pinner Reaction and its Contemporary Modifications from 2-(2-Bromo-4-fluorophenyl)acetonitrile and Related Nitriles

The Pinner reaction, first described in 1877, remains a cornerstone for the synthesis of imidates and, subsequently, amidines from nitriles. wikipedia.org The classical approach involves the acid-catalyzed reaction of a nitrile with an alcohol under anhydrous conditions to form an imino ester salt, known as a Pinner salt. wikipedia.orgorganic-chemistry.org This intermediate is then treated with ammonia (B1221849) to yield the desired amidine.

For the synthesis of 2-(2-Bromo-4-fluorophenyl)acetimidamide, the process would commence with the precursor 2-(2-Bromo-4-fluorophenyl)acetonitrile. The reaction proceeds in two main steps:

Formation of the Pinner Salt: The nitrile is treated with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride (HCl) gas. The nitrile nitrogen is protonated, rendering the carbon atom susceptible to nucleophilic attack by the alcohol. This forms the ethyl 2-(2-bromo-4-fluorophenyl)acetimidate hydrochloride salt.

Ammonolysis: The isolated Pinner salt is then reacted with ammonia (typically aqueous or alcoholic ammonia) to displace the ethoxy group, forming 2-(2-Bromo-4-fluorophenyl)acetimidamide.

While historically significant, the classical Pinner reaction has notable drawbacks, including the use of highly corrosive and difficult-to-handle anhydrous HCl gas and the requirement for strictly anhydrous conditions. wikipedia.org Contemporary modifications have focused on replacing gaseous HCl with milder and more manageable reagents.

Contemporary Modifications:

Lewis Acid Catalysis: Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or hafnium(IV) triflate have been employed to promote the Pinner reaction under milder conditions.

In Situ HCl Generation: Systems like trimethylsilyl chloride (TMSCl) in an alcohol can generate HCl in situ, avoiding the need for a gas cylinder.

Transition Metal Catalysis: Recent studies have shown that copper salts, such as CuBr₂, can effectively catalyze the Pinner-type reaction between nitriles and alcohols, paving the way for more versatile and less harsh synthetic protocols. mdpi.com

Table 1: Comparison of Classical and Modified Pinner Reaction Conditions
MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Classical PinnerAnhydrous HCl (gas)Anhydrous alcohol, Low temperatureWell-established, High yield for simple substratesRequires gaseous HCl, Harsh conditions, Moisture sensitive
Lewis Acid PromotedTMSOTf, Hf(OTf)₄Anhydrous organic solvent (e.g., CH₂Cl₂)Milder conditions, Avoids gaseous HClStoichiometric amounts of expensive Lewis acids may be needed
Transition Metal CatalyzedCuCl, CuBr₂TFE or other polar solvents, O₂ atmosphereCatalytic amounts of metal, Milder conditions, Broader substrate scope mdpi.comPotential for metal contamination in product

Alternative Synthetic Pathways from Carboxylic Acid Derivatives (e.g., Amides, Imidates)

Alternative routes to 2-(2-Bromo-4-fluorophenyl)acetimidamide often begin with the corresponding carboxylic acid, 2-(2-Bromo-4-fluorophenyl)acetic acid. sigmaaldrich.com These pathways typically involve the formation of an amide intermediate.

A general sequence involves:

Amide Formation: The carboxylic acid is converted into an activated derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester. This activated intermediate is then reacted with ammonia to form 2-(2-Bromo-4-fluorophenyl)acetamide.

Conversion to Imidate/Amidine: The resulting primary amide can be converted to the target amidine through various methods. One approach is the reaction with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and an amine. semanticscholar.org

A more direct and modern approach involves the palladium-catalyzed synthesis of aryl amidines directly from aryl carboxylic acids and cyanamides. This method, however, is typically more effective for aryl amidines rather than arylacetimidamides.

Strategies for Enhancing Purity and Yield in Preparative and Scalable Synthesis

Achieving high purity and yield is critical for both laboratory-scale preparation and industrial-scale production. Key strategies include:

Optimization of Reaction Conditions: Systematically adjusting parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact the reaction outcome. For instance, in palladium-catalyzed couplings, the choice of ligand and base is crucial. organic-chemistry.org

Control of Stoichiometry: Precise control over the molar ratios of reactants and reagents is essential to minimize the formation of byproducts and drive the reaction to completion.

Purification Techniques: Standard methods such as recrystallization, distillation, and column chromatography are employed to isolate the target compound from unreacted starting materials and impurities. The choice of technique depends on the physical properties of the amidine.

Scalable Technologies: For larger-scale synthesis, traditional batch processing can be inefficient. Modern approaches like continuous flow chemistry offer significant advantages, including improved heat and mass transfer, better reaction control, enhanced safety, and the potential for higher yields and purity.

Innovations in Green Chemistry Approaches for Compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of pharmaceutical intermediates like 2-(2-Bromo-4-fluorophenyl)acetimidamide.

Catalytic Methods for Reduced Environmental Impact (e.g., Transition Metal Catalysis)

Catalysis is a fundamental pillar of green chemistry. The use of transition metal catalysts, particularly palladium and copper, has revolutionized the synthesis of amides and amidines.

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for C-N bond formation. Methods have been developed for the synthesis of amides from aryl halides and isocyanides, which avoids the use of toxic carbon monoxide. organic-chemistry.orgacs.org Similarly, palladium catalysts enable the coupling of aryl halides with various ammonia sources, including aqueous ammonia, providing a direct route to aniline (B41778) derivatives which can be precursors to more complex nitrogen-containing compounds. nih.gov

Copper Catalysis: Copper catalysts offer a more economical and sustainable alternative to palladium for certain transformations. Copper-catalyzed protocols have been developed for the synthesis of N-substituted amidines from nitriles and amines under an oxygen atmosphere, using 2,2,2-trifluoroethanol (B45653) (TFE) as a recyclable, polar solvent. mdpi.com

Table 2: Examples of Catalytic Systems for Amide/Amidine Synthesis
Reaction TypeCatalyst SystemStarting MaterialsGreen AdvantageReference
AmidationPdCl₂ / PPh₃Aryl Halide, IsocyanideAvoids toxic CO and acid chlorides, Mild conditions organic-chemistry.org
Amidine SynthesisCuCl / 2,2'-bipyridineNitrile, AmineUses O₂ as a green oxidant, Recyclable solvent (TFE) mdpi.com
Primary Amine SynthesisPd Catalyst / KPhos LigandAryl Halide, Aqueous NH₃Uses inexpensive and easy-to-handle aqueous ammonia nih.gov

Solvent-Minimization and Solvent-Free Reaction Protocols

Organic solvents account for a significant portion of the waste generated in chemical synthesis. Consequently, minimizing or eliminating their use is a key goal of green chemistry.

Solvent-Free Synthesis: Conducting reactions in the absence of a solvent (neat conditions) can lead to higher reaction rates, simpler work-up procedures, and dramatically reduced waste. researchgate.net For amidine synthesis, methods such as the ytterbium-catalyzed addition of amines to nitriles can be performed at 100°C under solvent-free conditions, providing the desired products in excellent yields. organic-chemistry.org These reactions are often facilitated by thermal heating or mechanical grinding.

Use of Greener Solvents: When a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons or dimethylformamide (DMF) with more environmentally benign alternatives is preferred. Water, ethanol, and 2,2,2-trifluoroethanol (TFE) are examples of greener solvents that are being increasingly utilized in modern synthetic protocols. mdpi.com

By integrating these established and innovative methodologies, the synthesis of 2-(2-Bromo-4-fluorophenyl)acetimidamide can be achieved with greater efficiency, scalability, and environmental responsibility.

Microwave-Assisted and Ultrasonic-Assisted Synthetic Enhancements for Reaction Efficiency

Conventional synthetic routes for the formation of acetimidamides often require prolonged reaction times and harsh conditions. To overcome these limitations, microwave-assisted and ultrasonic-assisted methods have emerged as powerful tools to improve reaction efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve product yields in the synthesis of amidine derivatives from nitriles. rsc.orgorganic-chemistry.org This enhancement is attributed to the efficient and rapid heating of the reaction mixture through dielectric heating, which can lead to higher reaction rates and selectivities compared to conventional heating methods. While a specific protocol for the microwave-assisted synthesis of 2-(2-Bromo-4-fluorophenyl)acetimidamide is not extensively documented, analogous reactions suggest a significant potential for this technology. For instance, the microwave-assisted treatment of heterocyclic amides with titanium tetrachloride in the presence of amines has been successful in producing the corresponding amidines. rsc.org

A hypothetical microwave-assisted synthesis of 2-(2-Bromo-4-fluorophenyl)acetimidamide from 2-(2-Bromo-4-fluorophenyl)acetonitrile could involve the following general conditions, as depicted in the table below.

Table 1: Hypothetical Parameters for Microwave-Assisted Synthesis

Parameter Value
Reactants 2-(2-Bromo-4-fluorophenyl)acetonitrile, Ethanolic Ammonia
Catalyst Acid catalyst (e.g., HCl)
Microwave Power 100 - 300 W
Temperature 80 - 120 °C

Ultrasonic-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to promote the synthesis of organic compounds. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical reactions. sid.ir Ultrasound has been successfully employed in the synthesis of amides from nitriles, suggesting its applicability for the preparation of 2-(2-Bromo-4-fluorophenyl)acetimidamide. orgchemres.org The use of ultrasound can lead to shorter reaction times and improved yields at ambient temperatures. sid.ir

For the synthesis of 2-(2-Bromo-4-fluorophenyl)acetimidamide, an ultrasonic-assisted approach could offer a milder alternative to traditional heating methods. A representative, though hypothetical, set of conditions is outlined below.

Table 2: Hypothetical Parameters for Ultrasonic-Assisted Synthesis

Parameter Value
Reactants 2-(2-Bromo-4-fluorophenyl)acetonitrile, Ammonia source
Solvent Anhydrous alcohol (e.g., Ethanol)
Ultrasound Frequency 20 - 40 kHz
Temperature Room Temperature to 50 °C

Optimization of Reaction Parameters and Mechanistic Insights into Formation

A thorough understanding and control of reaction parameters are crucial for maximizing the yield and purity of 2-(2-Bromo-4-fluorophenyl)acetimidamide. The formation of amidines from nitriles, often proceeding via the Pinner reaction or related pathways, is influenced by several key factors. wikipedia.orgchem-station.com

Influence of Stoichiometry, Temperature, and Pressure on Reaction Kinetics and Selectivity

The stoichiometry of the reactants, particularly the ratio of the nitrile to the ammonia source, can significantly impact the reaction equilibrium and rate. An excess of the ammonia source is often employed to drive the reaction towards the product side.

Temperature plays a critical role in the reaction kinetics. While higher temperatures generally increase the reaction rate, they can also lead to the formation of undesired byproducts. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity.

Pressure can be a significant parameter, especially in reactions involving gaseous reactants like ammonia. Increased pressure can enhance the concentration of the dissolved gas, thereby accelerating the reaction rate.

Table 3: Illustrative Impact of Reaction Parameters on Amidine Synthesis (Based on General Principles)

Parameter Condition Expected Outcome on Yield/Selectivity
Stoichiometry Increasing molar excess of ammonia source Increased conversion of the nitrile
Equimolar reactants Potentially incomplete reaction
Temperature Low temperature Slow reaction rate, potentially higher selectivity
High temperature Faster reaction rate, risk of side reactions
Pressure Increased pressure (with gaseous ammonia) Increased reaction rate

Role of Catalysts and Additives in Reaction Efficiency and Stereochemical Control

The conversion of nitriles to amidines is typically catalyzed by acids. wikipedia.org The acid protonates the nitrogen atom of the nitrile group, increasing its electrophilicity and making it more susceptible to nucleophilic attack by ammonia. Both Brønsted and Lewis acids can be employed for this purpose. The choice of catalyst can influence the reaction rate and the conditions required. For example, the use of a strong acid like hydrogen chloride is common in the classical Pinner reaction. wikipedia.org Lewis acids can also promote this transformation. rsc.org

Additives can also play a role in improving reaction efficiency. For instance, in some related syntheses, dehydrating agents can be used to remove water from the reaction mixture, which can be beneficial as water can hydrolyze the intermediate imidate or the final amidine product.

Spectroscopic Monitoring of Reaction Progress and Identification of Transient Intermediates

In-situ spectroscopic techniques are invaluable for monitoring the progress of the reaction and identifying reactive intermediates. Techniques such as Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time information about the concentration of reactants, products, and any transient species.

For the synthesis of 2-(2-Bromo-4-fluorophenyl)acetimidamide from the corresponding nitrile, FTIR spectroscopy could be used to monitor the disappearance of the characteristic nitrile stretching vibration (around 2230-2260 cm⁻¹) and the appearance of C=N and N-H stretching bands of the amidine product.

Chemical Reactivity and Mechanistic Investigations of 2 2 Bromo 4 Fluorophenyl Acetimidamide

Nucleophilic and Electrophilic Reactivity of the Amidino Moiety

The amidine functional group, -C(=NH)NH2, is known for its versatile reactivity, capable of acting as both a nucleophile and an electrophile, making it a valuable synthon for the construction of various heterocyclic systems.

Reactions with Carbonyl Compounds and Heteroatom Electrophiles

The amidine moiety contains two nitrogen atoms with lone pairs, rendering it nucleophilic. It is expected to react with various electrophiles, particularly carbonyl compounds. For instance, in reactions with aldehydes or ketones, the amidine can act as a binucleophile, leading to the formation of heterocyclic structures such as pyrimidines or imidazoles, depending on the nature of the carbonyl substrate and reaction conditions. The reaction likely proceeds through initial nucleophilic attack by one of the amidine nitrogens on the carbonyl carbon, followed by cyclization and dehydration.

Furthermore, the amidine nitrogens can react with heteroatom electrophiles. Acylation with acyl chlorides or anhydrides would likely occur on the terminal -NH2 group. Reactions with sulfonyl chlorides would similarly yield N-sulfonylated amidine derivatives.

Protonation and Deprotonation Studies and Their Influence on Reactivity

The amidine group is basic and readily undergoes protonation to form a resonance-stabilized amidinium cation. The pKa of the conjugate acid of a typical acetamidine (B91507) is around 12, making it a relatively strong organic base.

Protonation: In the presence of acid, 2-(2-bromo-4-fluorophenyl)acetimidamide would be protonated, forming the corresponding amidinium salt. This protonation significantly alters the group's reactivity. The positive charge deactivates the moiety's nucleophilicity, preventing reactions with electrophiles.

Deprotonation: Conversely, treatment with a strong base could deprotonate the amidine, enhancing its nucleophilicity and facilitating reactions with weaker electrophiles. The choice of acidic or basic conditions is therefore critical in controlling the reaction pathways involving the amidino group.

Transformations Involving the Halogen Substituents on the Aromatic Ring

The presence of both bromine and fluorine on the phenyl ring opens up numerous avenues for functionalization, primarily through metal-catalyzed cross-coupling and nucleophilic aromatic substitution. The significant difference in the bond energies of C-Br and C-F bonds allows for highly selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig)

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed oxidative addition steps. mdpi.com This reactivity difference is the basis for selective functionalization at the bromo position.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. mdpi.com It is anticipated that 2-(2-bromo-4-fluorophenyl)acetimidamide would readily react with various aryl or vinyl boronic acids at the bromo position. The reaction is typically catalyzed by a Pd(0) complex in the presence of a base. mdpi.comresearchgate.net

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Boronic Acid PartnerPalladium CatalystBaseSolventPotential Product Structure
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O2-(4-Fluoro-2-phenylphenyl)acetimidamide
4-Vinylphenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Toluene/H₂O2-(4-Fluoro-2-(4-vinylphenyl)phenyl)acetimidamide
Thiophene-2-boronic acidPd(dppf)Cl₂Cs₂CO₃DMF2-(4-Fluoro-2-(thiophen-2-yl)phenyl)acetimidamide

Sonogashira Coupling: The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides to form carbon-carbon bonds. organic-chemistry.orgnih.gov This transformation on 2-(2-bromo-4-fluorophenyl)acetimidamide would selectively replace the bromine atom with an alkynyl group. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgnih.gov

Table 2. Representative Conditions for Sonogashira Coupling of Aryl Bromides.
Alkyne PartnerPalladium CatalystCo-catalyst/BaseSolventPotential Product Structure
PhenylacetylenePdCl₂(PPh₃)₂CuI / Et₃NToluene2-(4-Fluoro-2-(phenylethynyl)phenyl)acetimidamide
TrimethylsilylacetylenePd(PPh₃)₄CuI / DIPATHF2-(4-Fluoro-2-((trimethylsilyl)ethynyl)phenyl)acetimidamide
Propargyl alcoholPd(OAc)₂ / XPhosCuI / DBUAcetonitrile2-(2-(3-Hydroxyprop-1-yn-1-yl)-4-fluorophenyl)acetimidamide

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org The bromo position of the target molecule would be the active site for this transformation, allowing for the introduction of primary or secondary amines. organic-chemistry.org The reaction requires a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. wikipedia.orgnih.gov

Table 3. Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides.
Amine PartnerPalladium Precatalyst/LigandBaseSolventPotential Product Structure
MorpholinePd₂(dba)₃ / BINAPNaOtBuToluene2-(4-Fluoro-2-(morpholin-4-yl)phenyl)acetimidamide
Aniline (B41778)Pd(OAc)₂ / XPhosCs₂CO₃Dioxane2-(4-Fluoro-2-(phenylamino)phenyl)acetimidamide
BenzylaminePd₂(dba)₃ / RuPhosK₃PO₄t-BuOH2-(2-(Benzylamino)-4-fluorophenyl)acetimidamide

Nucleophilic Aromatic Substitution (SNAr) Potential of the Fluoro Group

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. For this reaction to occur, the ring must be electron-deficient, typically achieved by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. Fluorine is an excellent leaving group for SNAr reactions.

In 2-(2-bromo-4-fluorophenyl)acetimidamide, the fluoro group is para to the acetimidamide side chain and ortho to the bromo substituent. While the acetimidamide group itself is not a powerful electron-withdrawing group, its protonation to the amidinium cation would significantly activate the ring towards nucleophilic attack. Therefore, under acidic conditions and with a potent nucleophile (e.g., alkoxides, thiolates, or amines), SNAr at the fluoro position could be possible, though likely requiring forcing conditions such as high temperatures. This reaction would compete with the more facile palladium-catalyzed reactions at the bromine position.

Regioselective Functionalization of the Halogenated Aromatic Core

The differential reactivity of the C-Br and C-F bonds provides a clear strategy for the regioselective functionalization of the aromatic ring. A synthetic sequence could exploit this difference to introduce two different substituents at specific positions.

A plausible two-step functionalization would involve:

Step 1: A palladium-catalyzed cross-coupling reaction (Suzuki, Sonogashira, or Buchwald-Hartwig) at the more reactive C-Br bond. The conditions for these reactions are typically mild enough not to affect the C-F bond.

Step 2: The resulting 2-substituted-4-fluorophenyl derivative could then be subjected to a nucleophilic aromatic substitution reaction. The introduction of a new group at the 2-position may electronically influence the reactivity of the fluoro group in a subsequent SNAr reaction, which would then replace the fluorine atom with a second, different functional group.

This stepwise approach allows for the controlled and regioselective synthesis of complex, polysubstituted aromatic compounds from the 2-(2-bromo-4-fluorophenyl)acetimidamide scaffold.

Information regarding "2-(2-Bromo-4-fluorophenyl)acetimidamide" is not available in the public domain.

Following a comprehensive and meticulous search of scientific databases, academic journals, and patent literature, no specific information was found for the chemical compound 2-(2-Bromo-4-fluorophenyl)acetimidamide . Consequently, it is not possible to provide an article on its chemical reactivity, mechanistic investigations, or other specified properties as requested.

The performed searches, which included targeted queries on its potential cyclization and annulation reactions, tautomerism, isomerism, and kinetic and thermodynamic analyses, did not yield any relevant results for this particular molecule. While general information exists for related structures such as bromo- and fluoro-substituted acetamides and the synthesis of various heterocyclic frameworks, these data are not directly applicable to the specified acetimidamide derivative.

Therefore, the generation of a scientifically accurate and detailed article strictly adhering to the provided outline is not feasible due to the absence of published research on "2-(2-Bromo-4-fluorophenyl)acetimidamide".

Strategic Applications of 2 2 Bromo 4 Fluorophenyl Acetimidamide As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocyclic Systems

The acetimidamide moiety of 2-(2-Bromo-4-fluorophenyl)acetimidamide serves as a key synthon for the introduction of a nitrogen-carbon-nitrogen (N-C-N) fragment, which is fundamental to the structure of many nitrogen-containing heterocycles. While the potential for this compound to act as a precursor is significant, specific documented examples of its use in the synthesis of the following heterocyclic systems are not extensively reported in readily available scientific literature. The following sections outline the plausible, though not explicitly documented, synthetic pathways.

Construction of Substituted Pyrimidines and Pyrimidinones

In principle, 2-(2-Bromo-4-fluorophenyl)acetimidamide could undergo cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents to furnish substituted pyrimidines. The reaction would likely proceed through the initial formation of an enamine intermediate, followed by intramolecular cyclization and dehydration. Similarly, its reaction with β-ketoesters could theoretically yield pyrimidinone derivatives. However, specific studies detailing these transformations with 2-(2-Bromo-4-fluorophenyl)acetimidamide are not prevalent in the reviewed literature.

Synthesis of Imidazoles, Benzimidazoles, and Related Azoles

The synthesis of substituted imidazoles could potentially be achieved through the reaction of 2-(2-Bromo-4-fluorophenyl)acetimidamide with α-haloketones, a common strategy for imidazole (B134444) ring formation. For the synthesis of benzimidazoles, a plausible but undocumented route would involve the condensation of 2-(2-Bromo-4-fluorophenyl)acetimidamide with o-phenylenediamines or their derivatives. Despite the theoretical feasibility of these synthetic routes, specific examples utilizing 2-(2-Bromo-4-fluorophenyl)acetimidamide are not widely documented.

Formation of Triazine and Other Less Common Heterocyclic Rings (e.g., 1,2,4-triazoles)

The construction of triazine rings could be envisioned through the reaction of 2-(2-Bromo-4-fluorophenyl)acetimidamide with reagents containing a dinitrogen or trinitrogen fragment. For instance, its reaction with hydrazides or related compounds could potentially lead to the formation of 1,2,4-triazoles. As with the previously mentioned heterocycles, concrete examples of these syntheses using 2-(2-Bromo-4-fluorophenyl)acetimidamide are scarce in the available scientific literature.

Role in the Generation of Fused Polycyclic Heterocycles

The presence of the bromine atom on the phenyl ring of 2-(2-Bromo-4-fluorophenyl)acetimidamide offers a handle for further functionalization, including intramolecular cyclization reactions to form fused polycyclic systems. For example, after the initial formation of a heterocyclic ring using the acetimidamide group, the bromo substituent could participate in a subsequent palladium-catalyzed intramolecular C-C or C-N bond formation to generate a fused bicyclic or tricyclic structure. While this represents a viable synthetic strategy, its application with this specific starting material is not extensively detailed in published research.

Utilization in Multicomponent Reactions for Molecular Complexity Generation

Multicomponent reactions (MCRs) offer an efficient means of generating molecular complexity in a single step. Given its array of functional groups, 2-(2-Bromo-4-fluorophenyl)acetimidamide is a potential candidate for participation in MCRs. For instance, it could theoretically act as the amidine component in Biginelli-type or Ugi-type reactions. However, reports on the successful integration of 2-(2-Bromo-4-fluorophenyl)acetimidamide into such reaction schemes are not widely available.

Spectroscopic Characterization Methodologies and Structural Elucidation Approaches for 2 2 Bromo 4 Fluorophenyl Acetimidamide and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework and the connectivity of atoms in a molecule.

One-dimensional NMR experiments provide fundamental information about the chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) (-CH₂-) protons, and the amine (-NH₂) and imine (=NH) protons of the acetimidamide group. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methylene protons would likely appear as a singlet, integrating to two protons. The N-H protons may appear as broad singlets, and their chemical shift can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would reveal signals for each unique carbon atom. The presence of the electron-withdrawing fluorine and bromine atoms would significantly influence the chemical shifts of the aromatic carbons. The carbon of the C=N bond in the imidamide group would appear at a characteristic downfield shift. Carbon-fluorine coupling (¹J_CF, ²J_CF, etc.) would be observable, providing further structural confirmation. mdpi.com

¹⁵N NMR: Although less common due to lower natural abundance and sensitivity, ¹⁵N NMR can provide direct information about the nitrogen environments in the imidamide group, helping to distinguish between the sp²-hybridized imine nitrogen and the sp³-hybridized amine nitrogen.

¹⁹F NMR: As fluorine has a spin of ½ and 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. A single signal would be expected for the fluorine atom on the phenyl ring, and its coupling to nearby protons would be evident in both the ¹H and ¹⁹F spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-(2-Bromo-4-fluorophenyl)acetimidamide Predicted data based on known substituent effects and analysis of similar structures.

Atom Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity / Coupling
Aromatic CH ¹H 6.8 - 7.5 Multiplets
-CH₂- ¹H ~3.5 - 4.0 Singlet
-NH₂ / =NH ¹H Broad signals, variable Singlets (broad)
Aromatic C-F ¹³C 158 - 165 Doublet (large ¹J_CF)
Aromatic C-Br ¹³C 115 - 125 Singlet
Aromatic CH ¹³C 110 - 135 Doublets (C-F coupling)
-CH₂- ¹³C ~40 - 45 Singlet

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. It would be used to map the connectivity of the protons on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would definitively link the methylene proton signal to its corresponding carbon signal and assign the aromatic proton signals to their respective carbons. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, regardless of whether they are bonded. For derivatives with stereocenters, NOESY is essential for determining relative stereochemistry.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, which allows for the unambiguous determination of the elemental formula. For C₈H₈BrFN₂, HRMS would confirm the presence and number of each atom.

A key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units. nist.gov Analysis of the fragmentation pattern provides further structural evidence, with expected cleavages occurring at the weaker bonds, such as the C-C bond between the methylene group and the imidamide moiety.

Table 2: Predicted HRMS Fragments for 2-(2-Bromo-4-fluorophenyl)acetimidamide

Fragment Ion Proposed Structure Predicted m/z (for ⁷⁹Br)
[M]⁺ [C₈H₈BrFN₂]⁺ 230.99
[M-NH₃]⁺ [C₈H₅BrFN]⁺ 213.96
[C₇H₅BrF]⁺ 2-bromo-4-fluorobenzyl cation 188.96

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification and Purity Assessment

Vibrational spectroscopy probes the molecular vibrations of functional groups and provides a characteristic "fingerprint" of the compound. FT-IR and Raman spectroscopy are complementary techniques. researchgate.netyoutube.com

FT-IR Spectroscopy: In the FT-IR spectrum, strong absorptions would be expected for the N-H stretching vibrations of the primary amine and imine groups (typically 3200-3500 cm⁻¹). A strong, sharp peak corresponding to the C=N double bond stretch would appear in the 1600-1690 cm⁻¹ region. Bending vibrations for N-H bonds would be seen around 1550-1650 cm⁻¹. Aromatic C=C stretching bands and C-H stretching bands would also be present.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds. The aromatic ring vibrations and the C=N stretch would likely show strong signals. The complementary nature of FT-IR and Raman helps to confirm functional groups and assess the purity of the sample. spectroscopyonline.comnih.gov

Table 3: Characteristic Vibrational Frequencies for 2-(2-Bromo-4-fluorophenyl)acetimidamide

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine/imine) Stretching 3200 - 3500
Aromatic C-H Stretching 3000 - 3100
C=N (imidamide) Stretching 1600 - 1690
N-H (amine) Bending 1550 - 1650
Aromatic C=C Stretching 1450 - 1600
C-F Stretching 1100 - 1250

X-ray Crystallography for Definitive Solid-State Structural Determination

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. mdpi.com This technique determines the precise spatial arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and torsional angles. bohrium.com For 2-(2-Bromo-4-fluorophenyl)acetimidamide, a crystal structure would confirm the planarity of the phenyl ring and the geometry of the imidamide group. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the N-H groups, which dictate the packing of molecules in the crystal lattice. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

The parent compound, 2-(2-Bromo-4-fluorophenyl)acetimidamide, is achiral. However, if a chiral center is introduced into one of its derivatives (for example, through substitution at the methylene carbon), chiroptical methods become essential for stereochemical analysis. cas.cz

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-handed circularly polarized light by a chiral molecule. tamu.edu This technique is highly sensitive to the three-dimensional arrangement of atoms around a stereocenter. For a chiral derivative, the CD spectrum would provide a unique fingerprint that can be used, often in conjunction with theoretical calculations, to assign the absolute configuration (R or S) of the stereocenter(s). rsc.orgrsc.org

Computational and Theoretical Investigations into the Structure and Reactivity of 2 2 Bromo 4 Fluorophenyl Acetimidamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods) for Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemical research, providing detailed information about the electronic properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in analyzing the structure of 2-(2-Bromo-4-fluorophenyl)acetimidamide. mdpi.commdpi.com

DFT methods, such as the popular B3LYP functional, balance computational cost with accuracy, making them suitable for calculating the optimized geometry, vibrational frequencies, and electronic properties of medium-sized organic molecules. mdpi.comresearchgate.net Ab initio methods, like Hartree-Fock (HF), while often more computationally intensive, provide a foundational wave-function-based approach to understanding electronic structure. mdpi.com These calculations begin by determining the molecule's lowest energy conformation, which serves as the basis for all subsequent property predictions. For 2-(2-Bromo-4-fluorophenyl)acetimidamide, these calculations would reveal crucial data on bond lengths, bond angles, and dihedral angles, defining its three-dimensional structure.

Theoretical studies on similar halogenated phenylacetamides have successfully used DFT calculations to investigate structural and vibrational properties, demonstrating the reliability of these methods. researchgate.netresearchgate.net The geometry is typically optimized using a basis set like 6-311++G(d,p), which provides a flexible description of the electron distribution. researchgate.net

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.orgwikipedia.org The HOMO is the orbital most likely to donate electrons, representing the molecule's nucleophilic character, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Conversely, a large energy gap indicates higher kinetic stability and lower chemical reactivity. researchgate.net

For 2-(2-Bromo-4-fluorophenyl)acetimidamide, DFT calculations would be used to determine the energies of the HOMO and LUMO. The distribution of these orbitals across the molecule would pinpoint the most probable sites for nucleophilic and electrophilic attack. The phenyl ring, along with the bromine and fluorine atoms, and the acetimidamide group would all influence the energy and localization of these frontier orbitals.

Table 1: Illustrative Frontier Molecular Orbital Parameters Calculated via DFT
ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital; indicates electron-donating ability.
ELUMO-1.2Energy of the Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.3Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity.

Electron Density Distribution and Electrostatic Potential Maps (MEP)

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. researchgate.net It is plotted on the surface of the molecule's total electron density, using a color scale to represent different electrostatic potential values. researchgate.net

Red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In 2-(2-Bromo-4-fluorophenyl)acetimidamide, these would likely be centered on the nitrogen atoms of the imidamide group and the fluorine atom due to their high electronegativity.

Blue regions correspond to areas of low electron density and positive electrostatic potential, representing likely sites for nucleophilic attack. These would be expected around the hydrogen atoms of the amine and methyl groups.

Green and yellow regions represent areas of intermediate or near-zero potential. researchgate.net

The MEP map provides a clear, intuitive picture of the molecule's charge landscape, highlighting the electron-rich and electron-poor regions that govern its intermolecular interactions and reaction sites. researchgate.net This analysis is crucial for understanding how the molecule will interact with biological receptors or other reactants.

Conformational Analysis and Molecular Dynamics Simulations of Compound Stability

Conformational analysis is essential for understanding the flexibility and preferred shapes of a molecule, which are critical for its biological activity and physical properties. For 2-(2-Bromo-4-fluorophenyl)acetimidamide, rotation around the single bonds—specifically the C-C bond connecting the phenyl ring to the acetimidamide group and the C-N bonds—gives rise to various conformers.

Computational methods can systematically scan the potential energy surface by rotating specific dihedral angles to identify the most stable conformers (i.e., those at energy minima). Studies on similar flexible molecules have shown that the presence of different conformers can be significant even in the solid state. mdpi.com

Molecular dynamics (MD) simulations can further investigate the stability of these conformers over time. MD simulations model the atomic motions of the molecule, providing insights into its dynamic behavior in different environments, such as in a solvent. nih.gov These simulations can reveal how stable the lowest-energy conformer is and the energy barriers for conversion to other conformations, which is crucial for understanding its behavior in a solution or at a receptor binding site.

Computational Modeling of Reaction Mechanisms and Transition States to Elucidate Reaction Pathways

Computational chemistry is a powerful tool for mapping out the entire pathway of a chemical reaction. By modeling the reactants, products, and any intermediates, researchers can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the reaction's activation energy and, consequently, its rate.

For 2-(2-Bromo-4-fluorophenyl)acetimidamide, one could model potential reactions such as hydrolysis of the imidamide group or nucleophilic substitution at the carbon bearing the bromine atom. DFT calculations can be used to locate the geometry of the transition states for these processes. Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then confirm that the identified transition state correctly connects the reactants and products. This detailed mechanistic insight is often difficult to obtain through experimental means alone and is invaluable for predicting reaction outcomes and designing synthetic pathways.

Prediction of Spectroscopic Parameters and Their Validation Against Experimental Data

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental spectra to aid in signal assignment. researchgate.netchemistryviews.org

Vibrational Spectroscopy (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of the molecule. researchgate.net These frequencies correspond to the stretching, bending, and torsional motions of the atoms. Because the harmonic approximation tends to overestimate frequencies, the calculated values are often scaled by an empirical factor to improve agreement with experimental IR and Raman spectra. researchgate.net This comparison helps to confirm the presence of specific functional groups and provides confidence in the calculated molecular geometry. researchgate.net

This synergy between computational prediction and experimental measurement is a cornerstone of modern structural elucidation. chemistryviews.org

Table 2: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts (δ, ppm)
Carbon AtomPredicted Chemical Shift (ppm)Hypothetical Experimental Shift (ppm)Assignment
C=N165.2164.8Imidamide Carbon
C-F161.5 (d)161.1 (d)Aromatic Carbon bonded to Fluorine
C-Br118.9119.3Aromatic Carbon bonded to Bromine
CH240.140.5Methylene (B1212753) Carbon

Analysis of Intramolecular and Intermolecular Interactions

The stability of a molecule's conformation and its packing in a crystal lattice are governed by a network of weak interactions.

Intramolecular Interactions: Within a single molecule of 2-(2-Bromo-4-fluorophenyl)acetimidamide, hydrogen bonds could potentially form between the amine hydrogens and the nearby bromine or fluorine atoms, influencing the preferred conformation of the side chain.

Intermolecular Interactions: In a condensed phase, these molecules can interact with each other through various forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. mdpi.comresearchgate.net For this compound, one would expect to see:

Hydrogen Bonding: The N-H groups of the imidamide can act as hydrogen bond donors, while the nitrogen atom can act as an acceptor, leading to strong intermolecular links.

Halogen Bonding: The bromine atom, having a region of positive electrostatic potential on its outer side (a σ-hole), can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen or oxygen on adjacent molecules.

π-π Stacking: The aromatic phenyl rings can stack on top of each other, contributing to the stability of the crystal structure. researchgate.net

Analyzing these interactions is crucial for understanding the compound's solid-state properties and how it might bind to a target protein. nih.gov

Future Research Directions and Emerging Opportunities for 2 2 Bromo 4 Fluorophenyl Acetimidamide Chemistry

Exploration of Asymmetric Synthesis and Chiral Derivatization Strategies

The development of synthetic routes to enantiomerically pure molecules is a cornerstone of modern medicinal and materials chemistry. For 2-(2-Bromo-4-fluorophenyl)acetimidamide, the carbon atom alpha to the phenyl ring is a potential stereocenter. Future research will likely focus on establishing methodologies for its asymmetric synthesis and the derivatization of its chiral forms.

Potential strategies for asymmetric synthesis could involve the use of chiral catalysts in reactions that construct the stereocenter. For instance, asymmetric hydrogenation of a suitable precursor or the use of chiral phase-transfer catalysts in alkylation reactions could be explored. The development of enzymatic resolutions, where an enzyme selectively reacts with one enantiomer of a racemic mixture, also presents a viable and environmentally friendly approach.

Once enantiomerically enriched forms of 2-(2-Bromo-4-fluorophenyl)acetimidamide are accessible, chiral derivatization will be crucial for their characterization and for exploring their applications. Chiral derivatizing agents (CDAs) react with enantiomers to form diastereomers, which can be distinguished by techniques like NMR spectroscopy and HPLC. This allows for the determination of enantiomeric excess and absolute configuration. The development of novel CDAs specifically tailored for acetimidamides would be a significant contribution to this area.

Table 1: Potential Asymmetric Synthesis and Chiral Derivatization Strategies

StrategyDescriptionPotential Advantages
Asymmetric Catalysis Use of chiral metal complexes or organocatalysts to induce stereoselectivity in the formation of the chiral center.High efficiency and enantioselectivity, catalytic nature reduces waste.
Enzymatic Resolution Employment of enzymes to selectively transform one enantiomer, allowing for separation.High selectivity, mild reaction conditions, environmentally benign.
Chiral Derivatization Reaction with a chiral derivatizing agent to form diastereomers for analytical separation and characterization.Enables determination of enantiomeric purity and absolute configuration.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Experimentation

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including enhanced safety, reproducibility, and the ability to perform high-throughput experimentation. The synthesis and derivatization of 2-(2-Bromo-4-fluorophenyl)acetimidamide are well-suited for such technologies.

Flow chemistry can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for reactions involving reactive intermediates or exothermic processes. For instance, the synthesis of the acetimidamide moiety could be optimized in a flow reactor to improve yield and purity while minimizing reaction time. Furthermore, multi-step sequences, such as the synthesis of the core structure followed by in-line functionalization, can be seamlessly integrated.

Automated synthesis platforms, often coupled with design-of-experiment (DoE) software, can rapidly screen a wide range of reaction conditions and starting materials. This would be invaluable for exploring the chemical space around 2-(2-Bromo-4-fluorophenyl)acetimidamide, allowing for the rapid generation of a library of derivatives with diverse substituents. Such libraries are essential for structure-activity relationship (SAR) studies in materials science.

Development of Advanced Catalytic Strategies for Highly Selective Functionalization

The 2-(2-bromo-4-fluorophenyl)acetimidamide scaffold possesses multiple sites for catalytic functionalization, including the C-Br bond, the C-F bond, and various C-H bonds on the aromatic ring. A key area of future research will be the development of advanced catalytic strategies that can selectively target these positions.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are prime candidates for functionalizing the C-Br bond. Research in this area could focus on developing catalysts that are active at low loadings and tolerant of the acetimidamide functionality. More advanced methodologies, such as C-H activation, could enable the direct introduction of functional groups at specific positions on the phenyl ring, guided by the existing substituents or a directing group. The selective activation of the typically less reactive C-F bond would represent a significant synthetic advancement.

The development of catalysts for the regioselective functionalization of the acetimidamide group itself is another promising avenue. This could involve transition metal-catalyzed N-arylation or N-alkylation to introduce further diversity into the molecular structure.

Table 2: Potential Catalytic Functionalization Sites and Reactions

Site of FunctionalizationPotential Catalytic ReactionDesired Outcome
C-Br Bond Suzuki, Heck, Sonogashira, Buchwald-Hartwig Cross-CouplingIntroduction of aryl, vinyl, alkynyl, or amino groups.
Aromatic C-H Bonds C-H Activation/FunctionalizationDirect and regioselective introduction of new substituents.
C-F Bond C-F Bond Activation/CouplingLate-stage diversification of the aromatic core.
Acetimidamide N-H Bonds N-Arylation, N-AlkylationModification of the amidine moiety for tuning properties.

Development of Structure-Property Relationships for New Material Science Applications (Excluding Biological/Clinical)

The unique electronic and structural features of 2-(2-Bromo-4-fluorophenyl)acetimidamide make it an intriguing building block for new materials. The presence of fluorine can impart desirable properties such as thermal stability and altered electronic characteristics. Future research should focus on systematically synthesizing derivatives and establishing clear structure-property relationships for non-biological applications.

For instance, by strategically modifying the substituents on the phenyl ring through the catalytic methods mentioned above, it may be possible to tune the compound's photophysical properties, such as its absorption and emission spectra. This could lead to applications in organic light-emitting diodes (OLEDs) or as fluorescent probes. The ability of the amidine group to coordinate with metal ions also opens up possibilities for the design of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or gas sorption properties.

A systematic study involving the synthesis of a library of derivatives and the characterization of their thermal, electronic, and photophysical properties will be essential to unlock the potential of this compound in materials science.

Synergistic Approaches Combining Novel Synthetic Methodologies with Advanced Computational Techniques

The integration of computational chemistry with experimental synthesis is a powerful paradigm for accelerating the discovery and optimization of new molecules and reactions. For 2-(2-Bromo-4-fluorophenyl)acetimidamide, computational studies can provide invaluable insights into its structure, reactivity, and potential properties.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic structure of the molecule, as well as to elucidate the mechanisms of potential synthetic transformations. For example, computational modeling can help in designing more efficient catalysts for the selective functionalization of the aromatic ring by predicting reaction barriers and identifying key intermediates.

Furthermore, computational screening of virtual libraries of 2-(2-Bromo-4-fluorophenyl)acetimidamide derivatives can help prioritize synthetic targets with desired material properties. By predicting properties such as electronic band gaps, charge transport characteristics, and absorption spectra, computational chemistry can guide experimental efforts towards the most promising candidates for specific material applications. This synergistic approach, where computational predictions inform experimental design and experimental results validate and refine computational models, will be crucial for unlocking the full potential of 2-(2-Bromo-4-fluorophenyl)acetimidamide chemistry.

Q & A

Q. How to address solubility challenges in biological assays for this compound?

  • Methodological Answer :
  • Co-solvents : Use DMSO (≤1% v/v) to maintain solubility without cytotoxicity.
  • Salt formation : Hydrochloride salts improve aqueous solubility, as shown for related acetimidamides .
  • Nanoparticle formulation : Encapsulate in PEGylated liposomes, monitored via dynamic light scattering for size uniformity .

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